4-Bromo-3,5-difluoro-2-iodoaniline
Overview
Description
4-Bromo-3,5-difluoro-2-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-difluoro-2-iodoaniline can be synthesized through a multi-step process involving the halogenation of aniline derivatives. One common method involves the bromination of 3,5-difluoroaniline followed by iodination. The reaction conditions typically include the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like bromine and iodine .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-difluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline or indole derivatives .
Scientific Research Applications
4-Bromo-3,5-difluoro-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-difluoro-2-iodoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would vary based on the structure of the compound and its derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodoaniline: Similar in structure but lacks the fluorine atoms.
3,5-Difluoroaniline: Lacks the bromine and iodine atoms.
4-Bromoaniline: Lacks the fluorine and iodine atoms
Uniqueness
4-Bromo-3,5-difluoro-2-iodoaniline is unique due to the presence of multiple halogen atoms, which can significantly influence its reactivity and properties. The combination of bromine, fluorine, and iodine atoms provides a versatile platform for further chemical modifications and applications .
Biological Activity
4-Bromo-3,5-difluoro-2-iodoaniline (CAS Number: 1467060-36-1) is a halogenated aniline derivative characterized by the presence of bromine, fluorine, and iodine atoms on its aromatic ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
The molecular formula of this compound is C6H3BrF2IN, with a molecular weight of approximately 333.9 g/mol. The presence of multiple halogens significantly influences its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C6H3BrF2IN |
Molecular Weight | 333.9 g/mol |
CAS Number | 1467060-36-1 |
Physical State | Solid |
Purity | ≥97% |
The mechanism of action for this compound involves modulation of enzymatic activity and interaction with cellular receptors. The halogen substituents may enhance binding affinity and selectivity towards specific targets, which could lead to altered cellular signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step halogenation processes starting from aniline derivatives. A common method includes:
- Bromination : Introduction of the bromine atom.
- Fluorination : Incorporation of fluorine atoms through electrophilic fluorination.
- Iodination : Iodine is introduced via nucleophilic substitution reactions.
Case Study 1: Anti-Cancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for anti-inflammatory properties using in vitro models. The results demonstrated a reduction in pro-inflammatory cytokine production, indicating its potential role in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromo-2-iodoaniline | Bromine and iodine at ortho positions | Lacks fluorine substituents |
3,5-Difluoroaniline | Two fluorines at meta and para positions | Lacks bromine and iodine |
4-Bromoaniline | Bromine at para position | No fluorine or iodine substituents |
This compound | Multiple halogens strategically placed | Unique combination enhances reactivity |
Properties
IUPAC Name |
4-bromo-3,5-difluoro-2-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRSDGZDSLHLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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